Antimony 2-ethylhexanoate
Overview
Description
Antimony 2-ethylhexanoate is an organometallic compound with the chemical formula C24H45O6Sb. It is commonly used as a catalyst in various chemical reactions and industrial processes. This compound is known for its solubility in nonpolar organic solvents, making it a valuable component in the synthesis of other organometallic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Antimony 2-ethylhexanoate can be synthesized through the reaction of antimony trioxide (Sb2O3) with 2-ethylhexanoic acid. The reaction typically occurs under reflux conditions in an organic solvent such as toluene. The process involves heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is produced by reacting antimony trioxide with 2-ethylhexanoic acid in large reactors. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Antimony 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form antimony pentoxide (Sb2O5).
Reduction: It can be reduced to elemental antimony under specific conditions.
Substitution: It can participate in substitution reactions with other organometallic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are used.
Substitution: Reactions often occur in the presence of catalysts like palladium or platinum.
Major Products Formed:
Oxidation: Antimony pentoxide (Sb2O5)
Reduction: Elemental antimony (Sb)
Substitution: Various organometallic derivatives
Scientific Research Applications
Antimony 2-ethylhexanoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of antimony 2-ethylhexanoate involves its interaction with molecular targets in biological systems. It is believed to exert its effects by binding to specific enzymes and proteins, thereby inhibiting their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapies . The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
- Antimony trioxide (Sb2O3)
- Antimony pentoxide (Sb2O5)
- Antimony tribromide (SbBr3)
- Antimony trichloride (SbCl3)
Comparison: Antimony 2-ethylhexanoate is unique due to its solubility in nonpolar organic solvents and its ability to act as a catalyst in various chemical reactions. Unlike antimony trioxide and antimony pentoxide, which are primarily used as flame retardants, this compound finds applications in the synthesis of organometallic compounds and as a catalyst in polymerization reactions .
Properties
IUPAC Name |
antimony(3+);2-ethylhexanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H16O2.Sb/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHIUNWYDRZDHI-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sb+3] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45O6Sb | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10890555 | |
Record name | Antimony 2-ethylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10890555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2155-81-9 | |
Record name | Hexanoic acid, 2-ethyl-, antimony(3+) salt (3:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002155819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 2-ethyl-, antimony(3+) salt (3:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Antimony 2-ethylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10890555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Antimony tris(2-ethylhexanoate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.780 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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